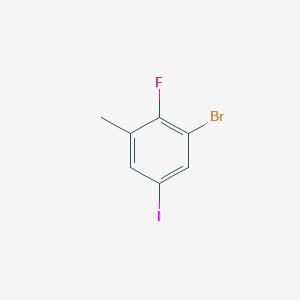
1-Bromo-2-fluoro-5-iodo-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-fluoro-5-iodo-3-methylbenzene is an organic compound with the molecular formula C7H5BrFI It is a halogenated derivative of methylbenzene (toluene) and features bromine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-5-iodo-3-methylbenzene can be synthesized through multi-step organic reactions. One common method involves the halogenation of 3-methylbenzene (toluene) using bromine, fluorine, and iodine under controlled conditions. The specific order and conditions of halogenation can vary, but typically involve:
Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Fluorination: Using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Using iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2).
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluoro-5-iodo-3-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or sulfuric acid (H2SO4).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-Bromo-2-fluoro-5-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-5-iodo-3-methylbenzene depends on the specific reactions it undergoes. In general, the presence of multiple halogen atoms can influence the reactivity and selectivity of the compound in various chemical processes. The molecular targets and pathways involved are determined by the nature of the substituents and the specific reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-fluoro-5-iodo-3-methylbenzene can be compared with other halogenated methylbenzene derivatives, such as:
- 1-Bromo-3-fluoro-5-iodo-2-methylbenzene
- 1-Bromo-4-fluoro-2-iodo-3-methylbenzene
- 1-Bromo-2-fluoro-4-iodo-3-methylbenzene
These compounds share similar structural features but differ in the positions of the halogen atoms, which can affect their chemical properties and reactivity. The unique arrangement of bromine, fluorine, and iodine in this compound makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C7H5BrFI |
|---|---|
Molecular Weight |
314.92 g/mol |
IUPAC Name |
1-bromo-2-fluoro-5-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5BrFI/c1-4-2-5(10)3-6(8)7(4)9/h2-3H,1H3 |
InChI Key |
XGGOCJMRKFFFOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















